![molecular formula C17H25N5O2 B5561531 1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine and imidazole derivatives have been extensively researched for their potential pharmacological properties, including anti-diabetic, anti-microbial, and CNS activity. These compounds are of significant interest due to their structural diversity and the wide range of biological activities they exhibit.
Synthesis Analysis
Piperazine derivatives with imidazole rings have been synthesized through various methods, including cyclocondensation and Mannich reactions. For example, diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate have been used in the presence of catalysts like SO4^2-/Y2O3 in ethanol for the synthesis of novel piperazine derivatives with imidazole functionalities [Rajkumar, Kamaraj, & Krishnasamy, 2014].
Wissenschaftliche Forschungsanwendungen
Antidiabetic Compounds
Piperazine derivatives have been identified as new antidiabetic compounds. Studies have shown the potential of specific piperazine derivatives in improving glucose tolerance without any adverse side effects or hypoglycemic effects, making them candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).
Antimicrobial and Antifungal Activities
Research on novel piperazine derivatives has shown promise in antimicrobial and antifungal activities. This includes the synthesis of compounds that have exhibited excellent antibacterial and antifungal activities compared to standard drugs, indicating their potential as new treatments for microbial infections (Rajkumar et al., 2014).
Antiviral Activity
Derivatives involving piperazine structures have been explored for their antiviral activities, with some showing modest effects against influenza A (H1N1) virus. This highlights the potential of piperazine derivatives in contributing to antiviral drug development (Wang et al., 2013).
Antitubercular Agents
Several piperazine-thiosemicarbazone hybrids have been synthesized and shown potent antitubercular activities against Mycobacterium tuberculosis, demonstrating their potential as new treatments for tuberculosis (Jallapally et al., 2014).
Chemosensitizers for MRSA
Imidazolidine-4-one derivatives, particularly those involving piperazine, have been studied for their ability to enhance the efficacy of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a novel approach to combat antibiotic resistance (Matys et al., 2015).
Eigenschaften
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-13(2)10-14-11-15(24-19-14)17(23)22-8-6-21(7-9-22)12-16-18-4-5-20(16)3/h4-5,11,13H,6-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYBZVWDGPRVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCN(CC2)CC3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.